molecular formula C17H16O6 B14740764 2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde CAS No. 2221-51-4

2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde

Cat. No.: B14740764
CAS No.: 2221-51-4
M. Wt: 316.30 g/mol
InChI Key: YYGSGVZGXFWVMM-UHFFFAOYSA-N
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Description

2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde is an organic compound with a complex structure that includes multiple methoxy and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenol with formaldehyde under acidic conditions to form 5-formyl-2-methoxyphenol. This intermediate is then reacted with 4,5-dimethoxybenzaldehyde in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(5-Carboxy-2-methoxyphenoxy)-4,5-dimethoxybenzoic acid.

    Reduction: 2-(5-Hydroxymethyl-2-methoxyphenoxy)-4,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The formyl and methoxy groups play a crucial role in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Formyl-2-methoxyphenoxy)acetic acid
  • 2-(5-Formyl-2-methoxyphenoxy)-2-phenylacetic acid

Uniqueness

2-(5-Formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde is unique due to the presence of both formyl and multiple methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

2221-51-4

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

2-(5-formyl-2-methoxyphenoxy)-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C17H16O6/c1-20-13-5-4-11(9-18)6-17(13)23-14-8-16(22-3)15(21-2)7-12(14)10-19/h4-10H,1-3H3

InChI Key

YYGSGVZGXFWVMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC2=CC(=C(C=C2C=O)OC)OC

Origin of Product

United States

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